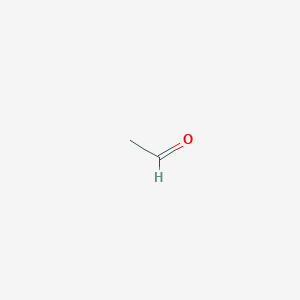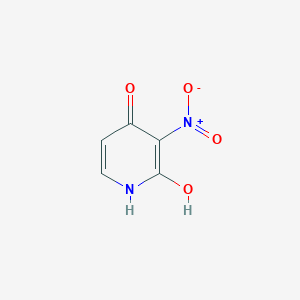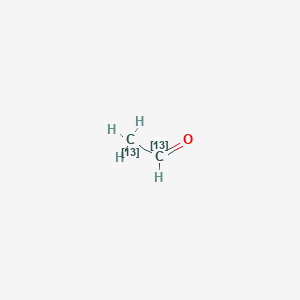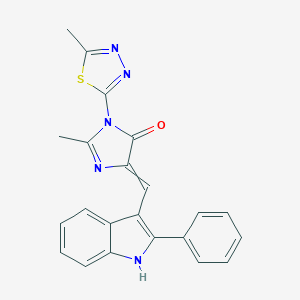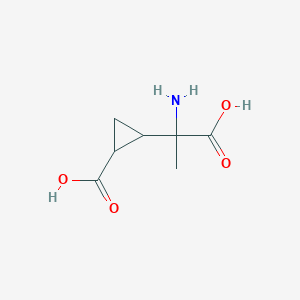![molecular formula C28H44O8 B116561 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one CAS No. 151030-83-0](/img/structure/B116561.png)
6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one, commonly known as Decoyinine, is a natural product isolated from the fermentation broth of Streptomyces sp. It is a potent inhibitor of adenosine deaminase (ADA), an enzyme that catalyzes the deamination of adenosine to inosine. Decoyinine has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Wirkmechanismus
Decoyinine acts as a competitive inhibitor of 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one, binding to the active site of the enzyme and blocking its catalytic activity. The spiroketal structure of Decoyinine is believed to mimic the transition state of the 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one-catalyzed reaction, allowing it to bind tightly to the enzyme and inhibit its activity.
Biochemische Und Physiologische Effekte
Decoyinine has been shown to affect a wide range of biochemical and physiological processes, including immune function, inflammation, and cancer. Inhibition of 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one by Decoyinine can lead to the accumulation of adenosine, which can activate adenosine receptors and modulate immune responses. Decoyinine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, Decoyinine has been investigated as a potential anti-cancer agent, as 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one is overexpressed in many types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Decoyinine is a potent and selective inhibitor of 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one, making it a valuable tool compound for investigating the role of 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one in various biological processes. However, its low yield and high cost can limit its use in large-scale experiments. In addition, Decoyinine has relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of Decoyinine and its applications in scientific research. One area of interest is the development of more efficient and scalable synthesis methods to increase the availability of Decoyinine for research purposes. Another area of interest is the investigation of the effects of Decoyinine on specific signaling pathways and cellular functions. In addition, Decoyinine derivatives and analogs could be synthesized and tested for their potential as novel therapeutics for immune disorders, inflammation, and cancer.
Synthesemethoden
Decoyinine can be synthesized through a multi-step process starting from commercially available starting materials. One of the most common methods involves the condensation of 1,3-cyclohexanedione with 1-decanol to form a spiroketal intermediate, which is then oxidized and cyclized to form Decoyinine. The yield of this synthesis method is relatively low, and alternative methods are being explored to improve the efficiency and scalability of the process.
Wissenschaftliche Forschungsanwendungen
Decoyinine has been widely used as a tool compound in scientific research to investigate the role of 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one in various biological processes. 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one is involved in the metabolism of purine nucleosides, which play important roles in DNA and RNA synthesis, energy metabolism, and signaling pathways. Inhibition of 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one by Decoyinine can lead to the accumulation of adenosine and other purine nucleosides, which can affect cellular functions and signaling pathways.
Eigenschaften
CAS-Nummer |
151030-83-0 |
|---|---|
Produktname |
6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one |
Molekularformel |
C28H44O8 |
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
6'-decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one |
InChI |
InChI=1S/C28H44O8/c1-2-3-4-5-6-7-8-9-10-19-11-21-12-23(19,13-21)24(14-21)15-22-16-25(24,17-22)27(32,33)28(34,35)26(30,31)20(29)36-18-22/h19,30-35H,2-18H2,1H3 |
InChI-Schlüssel |
XUEBMKSAZLJQFN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1CC23CC1(C2)C4(C3)CC56CC4(C5)C(C(C(C(=O)OC6)(O)O)(O)O)(O)O |
Kanonische SMILES |
CCCCCCCCCCC1CC23CC1(C2)C4(C3)CC56CC4(C5)C(C(C(C(=O)OC6)(O)O)(O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



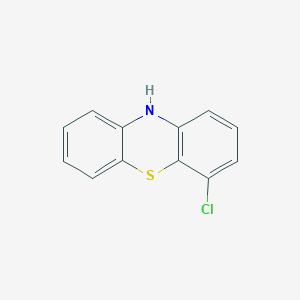
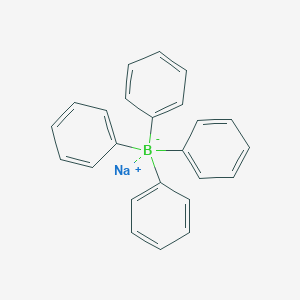
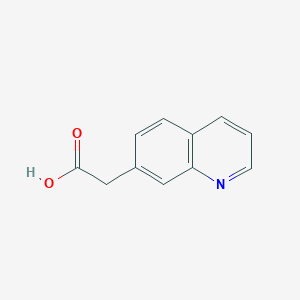
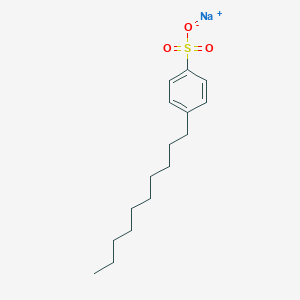
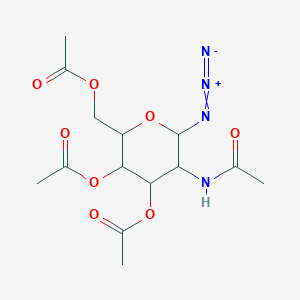
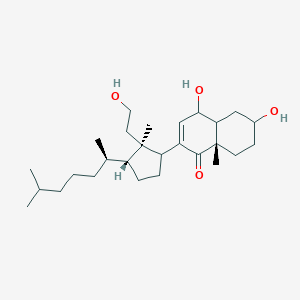
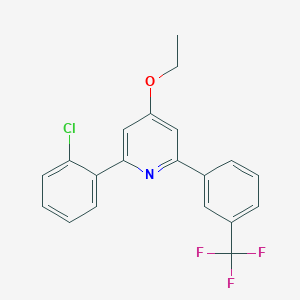
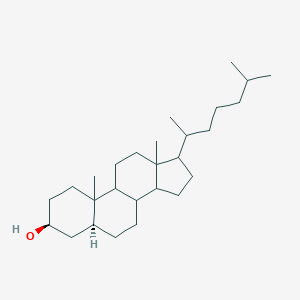
![[(1S,3R,7S,8S,8Ar)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2,3-trimethylbut-3-enoate](/img/structure/B116498.png)
